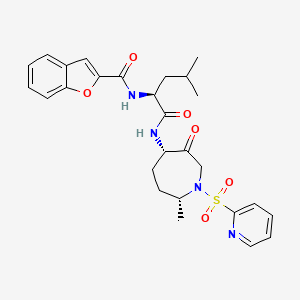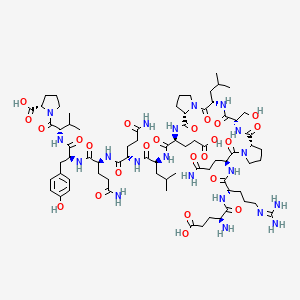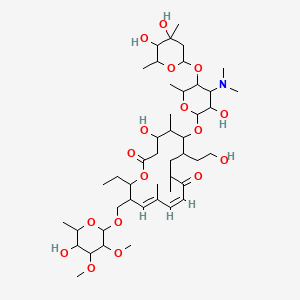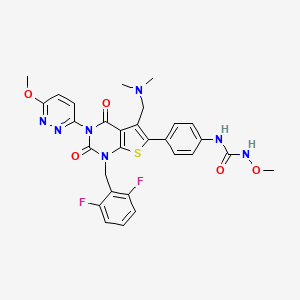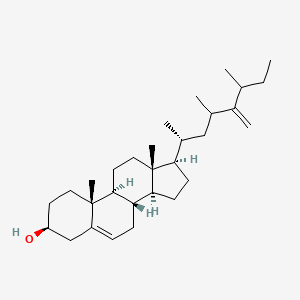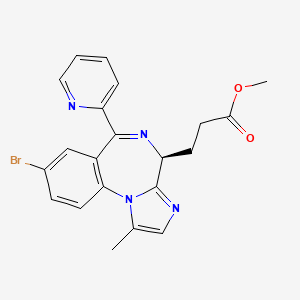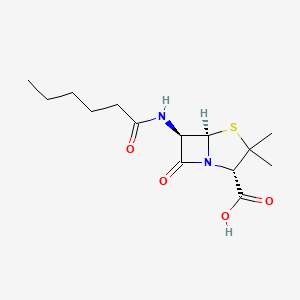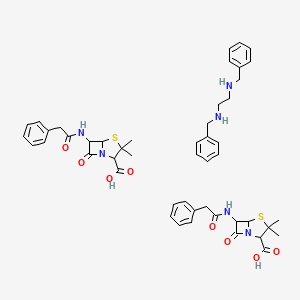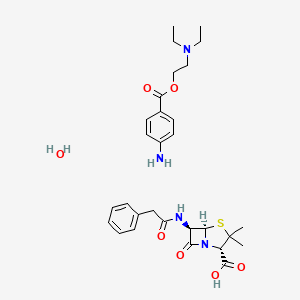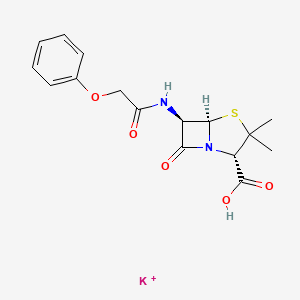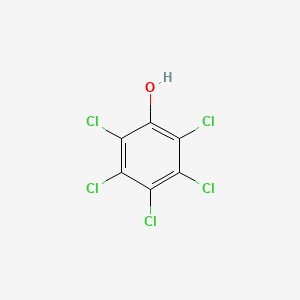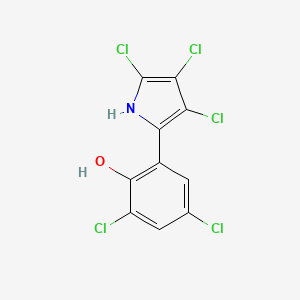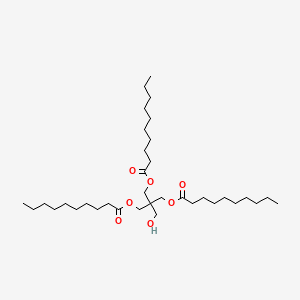
瑞斯尼达
科学研究应用
MK-0657 由于其潜在的治疗应用,特别是神经精神病学领域,已被广泛研究。它的一些关键应用包括:
作用机制
MK-0657 通过选择性结合 NMDA 受体亚基 2B 发挥作用,阻止内源性谷氨酸激活受体。这种抑制减少了兴奋毒性和调节突触可塑性,据信这有助于其抗抑郁和神经保护作用。 该化合物对 NMDA 受体亚基 2B 的高结合亲和力和特异性使其能够减轻症状,而不会产生明显的脱靶效应 .
生化分析
Biochemical Properties
Rislenemdaz functions as a small-molecule antagonist of the NMDA receptor, specifically targeting the GluN2B subunits. These subunits are predominantly found in the spinal cord and forebrain. By binding to the GluN2B subunit, rislenemdaz prevents endogenous glutamate from acting on the receptor. This interaction is crucial as it mitigates the symptoms of depression without causing significant adverse effects due to off-target binding. The high binding affinity of rislenemdaz (Ki = 8.1 nM) ensures its effectiveness in blocking the receptor .
Cellular Effects
Rislenemdaz has been observed to influence various cellular processes, particularly in the lateral habenula, a brain region implicated in the pathogenesis of depression. Systemic administration of rislenemdaz reduces the expression of GluN2B, brain-derived neurotrophic factor (BDNF), and c-Fos, a neuronal activity marker, in the lateral habenula. This reduction alleviates despair-like behavior in animal models subjected to chronic restraint stress. The compound’s ability to downregulate BDNF expression suggests its potential in modulating neuroplasticity and cellular signaling pathways associated with depression .
Molecular Mechanism
At the molecular level, rislenemdaz exerts its effects by binding specifically to the GluN2B subunit of the NMDA receptor. This binding inhibits the receptor’s activity, preventing the excitatory neurotransmitter glutamate from exerting its effects. The inhibition of NMDA receptor activity leads to a decrease in calcium influx, which in turn affects downstream signaling pathways involved in synaptic plasticity and neuronal survival. The specificity of rislenemdaz for the GluN2B subunit allows it to target regions of the brain associated with depression while minimizing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, rislenemdaz has demonstrated a rapid onset of action, with effects observed within one hour of administration. The compound and its active metabolite have half-lives of 12-17 hours and 21-26 hours, respectively. Over time, rislenemdaz maintains its stability and continues to exert its antidepressant effects without significant degradation. Long-term studies have shown that rislenemdaz can sustain its therapeutic effects, making it a viable candidate for chronic treatment of depression .
Dosage Effects in Animal Models
In animal models, the effects of rislenemdaz vary with different dosages. At lower doses, rislenemdaz effectively alleviates depressive-like behaviors without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, highlighting the importance of dose optimization in therapeutic settings. Studies have shown that the therapeutic window for rislenemdaz is relatively wide, allowing for effective treatment at doses that are well-tolerated by the subjects .
Metabolic Pathways
Rislenemdaz is metabolized primarily in the liver, where it undergoes biotransformation to produce its active metabolite. The metabolic pathways involve various enzymes, including cytochrome P450 isoforms, which facilitate the conversion of rislenemdaz to its active form. The active metabolite retains the ability to bind to the GluN2B subunit, contributing to the overall therapeutic effects of the compound. The metabolism of rislenemdaz ensures its sustained activity and prolonged therapeutic effects .
Transport and Distribution
Within cells and tissues, rislenemdaz is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to reach its target sites in the brain effectively. Once inside the brain, rislenemdaz accumulates in regions with high expression of GluN2B subunits, such as the spinal cord and forebrain. This targeted distribution enhances the compound’s efficacy in treating depression .
Subcellular Localization
Rislenemdaz is localized primarily at the synaptic sites where NMDA receptors are abundant. The compound’s binding to the GluN2B subunit at these sites inhibits receptor activity, leading to a reduction in excitatory neurotransmission. This subcellular localization is crucial for the compound’s ability to modulate synaptic plasticity and neuronal signaling. Additionally, post-translational modifications of rislenemdaz may influence its targeting to specific compartments within the cell, further enhancing its therapeutic effects .
准备方法
合成路线和反应条件
MK-0657 的合成涉及多个步骤,从市售原料开始。关键步骤包括哌啶环的形成、氟原子的引入和嘧啶基氨基的连接。 反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保获得所需产物并具有高纯度 .
工业生产方法
MK-0657 的工业生产很可能遵循与实验室设置中使用的类似合成路线,但规模扩大以适应更大的数量。 这涉及优化反应条件,使用工业级溶剂和试剂,并实施结晶和色谱等纯化技术,以达到所需的纯度水平 .
化学反应分析
反应类型
MK-0657 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子中的某些官能团。
常用试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧的化合物 .
相似化合物的比较
类似化合物
氯胺酮: 另一种 NMDA 受体拮抗剂,氯胺酮具有快速抗抑郁作用,但与精神病性副作用有关。
美金刚: 用于治疗阿尔茨海默病,美金刚是一种非选择性 NMDA 受体拮抗剂。
独特性
MK-0657 的独特性在于它对 NMDA 受体亚基 2B 的高度选择性,这使得能够以最小的脱靶效应靶向调节谷氨酸能神经传递。 这种特异性使其成为治疗 NMDA 受体失调起作用的疾病的有希望的候选者 .
属性
IUPAC Name |
(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECBFDWSXWAXHY-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031864 | |
| Record name | Rislenemdaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808733-05-3, 808732-98-1 | |
| Record name | rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808733-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rislenemdaz [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0657, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CERC-301 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rislenemdaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RISLENEMDAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RISLENEMDAZ, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


